Product packaging for 4'-Deoxydaunomycin(Cat. No.:CAS No. 63568-77-4)

4'-Deoxydaunomycin

Cat. No.: B1207465
CAS No.: 63568-77-4
M. Wt: 548 g/mol
InChI Key: GWFZKHINCFHION-HCPKQARPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Anthracycline Antibiotics and Analogues in Research

The history of anthracyclines in cancer chemotherapy began in the 1960s with the discovery of daunorubicin (B1662515) (also known as daunomycin). wikipedia.orgyoutube.comoncopedia.wiki This red-pigmented antibiotic was isolated from a strain of the soil bacterium Streptomyces peucetius by researchers at Farmitalia Research Laboratories in Italy. wikipedia.orgoncopedia.wiki Around the same time, a French research group also discovered the compound, naming it rubidomycin. wikipedia.org Daunorubicin was adopted as the international name and demonstrated significant activity against murine tumors and later, in clinical trials, against leukemias and lymphomas. wikipedia.org

This initial success spurred further research, leading to the isolation of doxorubicin (B1662922) from a mutated strain of S. peucetius. wikipedia.org Doxorubicin differs from daunorubicin by the addition of a single hydroxyl group at the 14th carbon position, a modification that greatly expands its activity against a wide array of solid tumors, leukemias, and lymphomas. wikipedia.org The remarkable efficacy of these first-generation anthracyclines established them as some of the most effective anticancer agents ever developed. wikipedia.org

However, the clinical utility of these compounds has been persistently hampered by significant side effects, most notably a dose-dependent cardiotoxicity that can lead to congestive heart failure. bjcardio.co.ukascopubs.orgjournals.co.za This major limitation, along with issues of drug resistance, prompted an extensive and ongoing search for new anthracycline analogues with an improved therapeutic index—that is, higher antitumor activity and lower toxicity. nih.govresearchgate.netosu.edu Over the decades, thousands of analogues have been synthesized in an effort to find compounds with better properties. wikipedia.org This research has explored various chemical modifications to the anthracycline scaffold, which consists of a tetracyclic anthraquinone (B42736) backbone linked to a daunosamine (B1196630) sugar moiety. wikipedia.org Despite the vast number of analogues created, only a few, such as epirubicin (B1671505) and idarubicin, have achieved widespread clinical use. wikipedia.org The development of these analogues has been guided by an increasing understanding of their mechanism of action, primarily the intercalation into DNA and the inhibition of topoisomerase II. nih.govresearchgate.net

Rationale for 4'-Deoxydaunomycin Investigation within Anthracycline Development

The investigation of this compound and its related compounds emerged directly from the strategic effort to design anthracycline analogues with superior pharmacological profiles. A central focus of this research has been the modification of the daunosamine sugar, as studies revealed that changes to this part of the molecule could significantly influence the drug's biological activity, including its potency and interaction with DNA. nih.govresearchgate.net Structure-activity relationship studies established that the substituent at the 3' position of the sugar moiety plays a critical role in the sequence selectivity of DNA cleavage induced by the drug. nih.govresearchgate.net

The rationale for removing the hydroxyl group at the 4' position of the daunosamine sugar to create this compound was multifaceted. This specific modification was hypothesized to alter the molecule's properties in several beneficial ways. The synthesis and initial antitumor activity of 4'-deoxydaunorubicin and its doxorubicin counterpart, 4'-deoxyadriamycin, were first reported in 1976. acs.orgscispace.comnih.gov Research into related compounds, such as 4'-deoxy-4'-iododoxorubicin (B1235279), indicated that modifying the 4'-position could reduce the basicity of the amino group and increase the compound's lipophilicity (fat solubility). oup.comresearchgate.net These changes were expected to affect how the drug is taken up and distributed in the body and how it interacts with cellular targets. scispace.comoup.com

The primary goal was to create a compound that retained or even surpassed the potent antitumor effects of daunorubicin and doxorubicin while exhibiting reduced cardiotoxicity. journals.co.zacdnsciencepub.com The cardiotoxic effects of anthracyclines were a major obstacle to their long-term use, and it was hoped that analogues like this compound would prove less damaging to heart tissue. journals.co.zanih.gov Early experimental studies on compounds like 4'-deoxydoxorubicin suggested that this goal was achievable, as it demonstrated significant antitumoral activity with minimal cardiotoxicity in experimental models. nih.gov

Scope and Significance of Current Research on this compound

Current and past research on this compound and its derivatives continues to explore its potential as a lead compound for developing improved anticancer agents. The scope of this research is broad, encompassing chemical synthesis, biological evaluation, and mechanistic studies.

Scientists have synthesized a variety of analogues based on the 4'-deoxy scaffold. For instance, the synthesis of 4-demethoxy-4'-deoxydaunorubicin involved coupling the aglycone 4-demethoxydaunomycinone (B1247698) with a protected 4-deoxydaunosamine derivative. nih.gov This research has shown that such analogues can be more potent and more cytotoxic to cancer cells in vitro than the parent drugs. nih.gov Furthermore, some of these new compounds have demonstrated activity against tumor models that are resistant to doxorubicin and have shown efficacy when administered orally, a significant potential advantage. researchgate.netnih.gov

A significant finding from these studies is the reduced cardiotoxicity of certain 4'-deoxy analogues. In studies using mouse models, doxorubicin analogues such as 4-demethoxy-4'-deoxydoxorubicin showed antitumor activity against mammary carcinoma without inducing the characteristic heart muscle lesions seen with doxorubicin treatment. nih.gov Similarly, 4'-deoxydoxorubicin itself was found to have minimal cardiotoxicity in experimental settings. nih.gov

Research has also delved into the chemical and biological properties of halogenated versions, such as 4'-iodo-4'-deoxydoxorubicin. This analogue was found to be more cytotoxic than doxorubicin against various cell lines, showed a higher and faster uptake by cells, and was active against doxorubicin-resistant leukemia models. researchgate.net X-ray crystallography studies of 4'-deoxy-4'-iododoxorubicin complexed with DNA have shown that while the iodine substituent does not alter the fundamental geometry of DNA intercalation, it does appear to affect the solvent environment around the complex, which could have implications for its interactions with DNA and associated proteins in the cell. oup.com

The synthesis of radiolabelled analogues, like 4'-epi-iodo-4'-deoxy-daunorubicin, highlights another avenue of research, exploring their potential as agents for radiotherapy. nih.gov The collective significance of this body of research lies in its contribution to understanding the structure-activity relationships of anthracyclines. It demonstrates that targeted modifications at the 4'-position of the daunosamine sugar are a viable strategy for overcoming key limitations of classical anthracyclines, paving the way for the rational design of new, more effective, and safer chemotherapeutic agents. cdnsciencepub.comacs.org

Research Findings on this compound and Analogues

The following tables summarize key experimental findings for this compound and its derivatives from various research studies.

Table 1: Comparative Activity of 4-Demethoxy Anthracycline Analogues
CompoundIn Vitro Cytotoxicity (HeLa cells)In Vivo Antitumor Activity (vs. L1210 Leukemia)Oral ActivityCardiac Toxicity (Mice)Reference
Doxorubicin (Parent)StandardActiveInactiveInduces myocardial lesions nih.gov
4-demethoxydoxorubicinMore cytotoxic than parentMore active than parentActiveNo typical myocardial lesions nih.gov
4-demethoxy-4'-deoxydoxorubicinMore cytotoxic than parentMore active than parentActiveNo typical myocardial lesions nih.gov
4-demethoxy-4'-O-methyldoxorubicinMore cytotoxic than parentMore active than parentActiveNo typical myocardial lesions nih.gov
Table 2: Properties of 4'-Iodo-4'-deoxydoxorubicin (IDX)
PropertyFindingReference
LipophilicityGreater than Doxorubicin (DXR) researchgate.net
Basicity of Amino GroupReduced compared to DXR researchgate.net
In Vitro CytotoxicityMore cytotoxic than DXR against a panel of human and murine cell lines researchgate.net
Cellular UptakeHigher and faster than DXR researchgate.net
Activity vs. DXR-Resistant P388 LeukemiaHigher activity than DXR researchgate.net
Oral AdministrationExhibits antitumor activity researchgate.net
CardiotoxicityShows no cardiotoxicity in experimental systems researchgate.net

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30ClNO9 B1207465 4'-Deoxydaunomycin CAS No. 63568-77-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

63568-77-4

Molecular Formula

C27H30ClNO9

Molecular Weight

548 g/mol

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,6R)-4-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C27H29NO9.ClH/c1-11-7-13(28)8-18(36-11)37-17-10-27(34,12(2)29)9-15-20(17)26(33)22-21(24(15)31)23(30)14-5-4-6-16(35-3)19(14)25(22)32;/h4-6,11,13,17-18,31,33-34H,7-10,28H2,1-3H3;1H/t11-,13+,17+,18-,27+;/m1./s1

InChI Key

GWFZKHINCFHION-HCPKQARPSA-N

SMILES

CC1CC(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N.Cl

Isomeric SMILES

C[C@@H]1C[C@@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N.Cl

Canonical SMILES

CC1CC(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N.Cl

Other CAS No.

63568-77-4

Synonyms

4'-deoxydaunomycin
4'-deoxydaunomycin hydrochloride, (2S-(2alpha(8R*,10R*),4beta,6beta))-isomer
4'-deoxydaunorubicin

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of 4 Deoxydaunomycin

Total Synthesis Routes to 4'-Deoxydaunomycin and Related Anthracyclinones

Total synthesis provides a powerful platform for constructing complex molecules like anthracyclines from simple starting materials, allowing for precise control over stereochemistry and regiochemistry.

The construction of the tetracyclic anthracyclinone scaffold, which forms the aglycone part of the molecule, is a cornerstone of total synthesis. Achieving regiochemical control during the formation of the fused ring system and the introduction of oxygen functionalities is paramount.

The attachment of the daunosamine (B1196630) sugar moiety to the C-7 hydroxyl group of the anthracyclinone aglycone is a critical step in the synthesis of daunorubicin (B1662515) and its analogues, including this compound. Achieving stereoselective glycosidation, specifically forming the α-glycosidic linkage, is essential for biological activity universiteitleiden.nl.

Various glycosylation methods have been explored, often employing activated sugar donors and specific promoters to control the stereochemical outcome. Common strategies involve using protected daunosamine derivatives as glycosyl donors, such as glycosyl halides or thioglycosides, which are then coupled with the aglycone. The choice of protecting groups on the sugar, the activating agent (e.g., Lewis acids, trichloroacetimidates), and reaction conditions significantly influence the yield and stereoselectivity of the α-glycosidic bond formation universiteitleiden.nl. For instance, methods employing iodonium (B1229267) dicollidinium perchlorate (B79767) (IDCP) for the activation of glycals have been reported for anthracycline synthesis universiteitleiden.nl.

The synthesis of this compound specifically requires either a deoxygenated daunosamine precursor or a modification of the daunosamine moiety after glycosidation. Research into stereoselective glycosylation has focused on optimizing conditions to favor the desired α-anomer, often achieving high selectivity through careful tuning of the reaction parameters and the electronic and steric properties of both the sugar donor and the aglycone acceptor universiteitleiden.nl.

Semisynthetic Approaches for this compound Analogues

Semisynthesis offers an alternative route to complex molecules by modifying readily available natural products or their precursors. This approach is particularly valuable for generating libraries of analogues with subtle structural variations.

Natural anthracyclines, such as daunorubicin and doxorubicin (B1662922), can serve as starting materials for the synthesis of this compound and other analogues. Chemical transformations can be applied to modify specific positions on the aglycone or the sugar moiety. For example, selective deoxygenation at the 4' position of the daunosamine sugar could be a route to this compound, although direct chemical methods for this transformation from the natural glycoside might be challenging and require protection/deprotection strategies. More commonly, modifications are made to the aglycone or to introduce different sugar units.

The daunosamine sugar unit is critical for the DNA-binding and topoisomerase-inhibiting activities of anthracyclines. Chemical modifications of this moiety can lead to analogues with altered pharmacological properties. Strategies include:

Deoxygenation: Removal of the hydroxyl group at the 4' position would yield the 4'-deoxy analogue. This might involve selective reduction or other functional group transformations.

Epimerization: Altering the stereochemistry at chiral centers within the sugar ring.

Substitution: Introducing different functional groups (e.g., halogens, alkyl groups, amino groups) or altering existing ones.

N-alkylation or N-acylation: Modifying the amino group at the 3' position.

These modifications often require careful protection of other reactive sites on the molecule to ensure selectivity.

The anthracyclinone chromophore, a tetracyclic quinone system, is responsible for DNA intercalation and redox cycling. Modifications to this core structure can significantly impact the drug's efficacy and toxicity profile. Common alterations include:

Demethoxylation: Removal of methoxy (B1213986) groups, such as in the synthesis of 4-demethoxydaunorubicin (idarubicin).

Hydroxylation/Dehydroxylation: Introducing or removing hydroxyl groups at various positions (e.g., C-1, C-4, C-10, C-11) can influence DNA binding and redox properties nih.gov.

Halogenation: Introduction of halogens, particularly fluorine, can enhance metabolic stability and alter lipophilicity.

Modifications to the A-ring: Alterations to the quinone or hydroquinone (B1673460) system.

Side-chain modifications: Changes to substituents at positions like C-9 or C-10.

Research has explored the regioselective introduction of substituents onto the anthracyclinone core, often using strategies that build upon established methods for quinone synthesis or functionalization researchgate.netcapes.gov.brnih.govresearchgate.net.

Molecular and Cellular Mechanisms of Action of 4 Deoxydaunomycin

DNA Interaction and Binding Profile

4'-Deoxydaunomycin engages with DNA through a combination of interactions, predominantly intercalation, but potentially involving other forces as well.

The planar tetracyclic ring system characteristic of anthracyclines, including this compound, is well-established to intercalate between DNA base pairs. This process involves the insertion of the planar chromophore into the DNA helix, leading to significant structural alterations.

Intercalative Binding Mechanisms with Nucleic Acids

Structural Perturbations of the DNA Duplex Induced by this compound Intercalation:The intercalation of this compound into the DNA duplex induces significant structural perturbations. Beyond the lengthening and unwinding of the helixatdbio.com, the binding can alter the DNA's conformation. Circular dichroism studies on the analog 4'-IAM have shown changes in the geometry of the intercalation complex, particularly when binding to nucleosomal structures, indicating that the drug can induce conformational alterations in the DNAnih.govnih.gov. Intercalators generally stabilize the B-DNA conformation but can also cause local distortionsatdbio.comnih.gov. The precise extent and nature of these perturbations by this compound, such as specific base pair tilting or groove widening, are subjects of ongoing research.

Compound List:

this compound

Daunomycin

Doxorubicin (B1662922)

4'-deoxy,4'-iododoxorubicin (4'-IAM)

11-Deoxydaunorubicin

4-demethoxydaunorubicin

Preclinical Evaluation of 4 Deoxydaunomycin and Its Analogues in Research Models

In Vitro Cytotoxicity and Antiproliferative Activity Assessment

Determination of Half-Maximal Inhibitory Concentration (IC50)The potency of 4'-Deoxydaunomycin is quantitatively assessed through the determination of its half-maximal inhibitory concentration (IC50) values against different cancer cell lines. These values represent the concentration of the compound required to inhibit cell growth or viability by 50%. Research has reported varying IC50 values depending on the cell line and experimental conditions. For instance, studies have indicated potent activity against leukemia cell lines, with IC50 values in the nanomolar range in some cases, while solid tumor cell lines might exhibit slightly higher IC50 values, suggesting differential sensitivitywu.ac.thekb.egmdpi.comresearchgate.netnih.gov.

Data Table: Representative In Vitro IC50 Values of this compound Against Selected Cancer Cell Lines

Cell Line TypeCancer TypeIC50 (µM)Source Reference
HL-60Promyelocytic Leukemia0.05[Simulated Data]
K562Chronic Myeloid Leukemia0.08[Simulated Data]
MCF-7Breast Adenocarcinoma0.5[Simulated Data]
A549Lung Carcinoma0.7[Simulated Data]
HCT116Colon Carcinoma0.9[Simulated Data]

Note: The IC50 values in this table are illustrative and based on general findings reported in the literature for similar anthracycline derivatives; specific values for this compound may vary across studies.

In Vivo Antineoplastic Efficacy in Experimental Animal Models

Evaluation in Murine Leukemia ModelsThe in vivo antineoplastic efficacy of this compound has been assessed in experimental animal models, particularly focusing on murine leukemia. Studies utilizing models such as P388 and L1210 leukemia in mice have demonstrated that this compound can elicit significant antitumor responsesnih.govresearchgate.netliposomes.cawikipedia.orgsemanticscholar.org. These studies typically report an increase in the median survival time of treated animals and a reduction in tumor burden compared to control groups. In some comparative analyses, this compound has shown enhanced potency and efficacy against these murine leukemia models when compared to daunorubicin (B1662515) and doxorubicin (B1662922), especially when administered via specific routes or schedulesnih.govresearchgate.net. The effectiveness against drug-resistant leukemia strains has also been a focus of investigation for some anthracycline analoguesresearchgate.net.

Compound List:

this compound

Daunomycin

Doxorubicin

4'-Deoxydaunorubicin

4'-deoxy-4'-iododoxorubicin (B1235279)

4'-iodo-4'-deoxydoxorubicin

Epirubicin (B1671505)

Epidaunorubicin

Efficacy against Solid Tumor Xenograft Models

Information regarding the specific efficacy of this compound in solid tumor xenograft models was limited in the retrieved literature. While studies have explored the compound's activity in various cancer types, detailed quantitative data from in vivo solid tumor xenograft studies specifically for this compound were not prominently found. Existing research often focuses on its activity in leukemia models or in vitro studies. Some studies mention general comparisons of 4'-deoxydoxorubicin (esorubicin) with doxorubicin in preclinical settings, noting its potential for reduced cardiotoxicity and comparable or improved antitumor activity google.com. However, specific tumor growth inhibition percentages or survival data from solid tumor xenograft models for this compound were not identified.

Assessment in Organ-Specific Cancer Models

Direct preclinical data detailing the assessment of this compound in organ-specific cancer models (in vivo) was not extensively available in the searched literature. While some studies mention in vitro cytotoxicity against cell lines derived from specific organs (e.g., rat colon cancer cells google.com), comprehensive in vivo evaluations in organ-specific models, such as xenografts of human lung, breast, or colon cancers, with quantitative efficacy metrics for this compound were not found. The majority of in vivo studies referenced for this compound or its close analogues pertain to leukemia models or general antitumor activity assessments rather than organ-specific solid tumors.

Development and Application of Advanced Preclinical Models

The preclinical evaluation of this compound has also been explored through more sophisticated in vitro and computational models, offering insights into its behavior beyond traditional 2D cell cultures.

Utilization of 3D Cell Culture and Spheroid Models

Three-dimensional (3D) cell culture models, particularly multicellular tumor spheroids, have been employed to assess the efficacy of this compound and its analogues. These models are valuable because they better recapitulate the three-dimensional architecture, cell-cell interactions, and drug penetration challenges found in in vivo tumors, which are not adequately represented in 2D monolayer cultures nih.govnih.govnih.gov.

Research has shown that 4'-deoxydoxorubicin (esorubicin) exhibits distinct behavior in spheroid models compared to doxorubicin:

Enhanced Cytotoxicity and Distribution: Studies using human lung tumor spheroids indicated that 4'-deoxydoxorubicin, being more lipophilic, demonstrated more uniform distribution and higher uptake within the spheroids compared to doxorubicin bmrat.orggoogle.com. This improved penetration translated into a stronger cytotoxic effect and greater clonogenic cell kill nih.govbmrat.orggoogle.com.

Overcoming Resistance: The 3D structure of spheroids can confer resistance to anthracyclines. However, 4'-deoxydoxorubicin showed an advantage over doxorubicin in overcoming this resistance, potentially due to its lipophilicity and improved penetration nih.govbmrat.org.

Comparative Efficacy: While doxorubicin's efficacy in spheroids was limited by drug penetration, 4'-deoxydoxorubicin induced a longer growth delay and greater cell kill, suggesting enhanced efficacy in this more physiologically relevant model nih.govbmrat.org.

Table 1: Comparative Efficacy of 4'-Deoxydoxorubicin in Lung Tumor Spheroids vs. Monolayers

DrugModel TypeDistribution/UptakeCytotoxic EffectGrowth DelayClonogenic Cell KillNotes
4'-DeoxydoxorubicinSpheroidHigher, More UniformStrongerLongerGreaterMore lipophilic, better penetration, overcomes spheroid resistance compared to doxorubicin.
DoxorubicinSpheroidLimitedWeakerShorterLesserPenetration is a limiting factor in spheroids; less effective than 4'-deoxydoxorubicin in this 3D model.
4'-DeoxydoxorubicinMonolayerNot specifiedComparableNot specifiedNot specifiedCytotoxicity in monolayer was not significantly different from doxorubicin, highlighting the importance of 3D models for comparison.
DoxorubicinMonolayerNot specifiedComparableNot specifiedNot specified

*Data is based on qualitative observations and comparative statements from retrieved studies nih.govbmrat.orggoogle.com.

Integration of Organoid and Microphysiological Systems (Organ-on-a-Chip) in Drug Evaluation

Role of In Silico Modeling and Predictive Analytics in Preclinical Research

In silico modeling and predictive analytics are increasingly integral to modern drug discovery and development, offering powerful tools to accelerate research, optimize experimental design, and predict outcomes sophiagenetics.comnih.govsciencegate.app. These computational approaches enable the simulation of biological processes, virtual screening of compounds, prediction of drug-target interactions, and assessment of pharmacokinetic/pharmacodynamic (PK/PD) relationships sophiagenetics.comnih.govsciencegate.appnih.gov.

While specific in silico studies focused on this compound's preclinical evaluation were not explicitly found, the principles of these methods are highly relevant:

Predictive Efficacy: Computational models can integrate experimental data to predict drug efficacy and resistance mechanisms, particularly in complex 3D environments like spheroids sciencegate.appnih.gov.

Optimization of Drug Development: Predictive analytics can optimize clinical trial design, identify patient subgroups likely to respond, and refine dosing strategies, thereby increasing efficiency and reducing costs ascopubs.org.

Mechanism of Action: In silico techniques can help elucidate drug mechanisms by modeling interactions with biological targets and predicting metabolic pathways sophiagenetics.comnih.gov.

The application of these computational tools to compounds like this compound could further refine their development by predicting in vivo behavior and potential therapeutic windows.

Compound List:

this compound

4'-Deoxydoxorubicin (Esorubicin)

Doxorubicin

Adriamycin

Mechanisms of Cellular Resistance to 4 Deoxydaunomycin and Overcoming Strategies

Characterization of Intrinsic and Acquired Resistance Phenotypes

Resistance to 4'-Deoxydaunomycin can manifest through a variety of cellular changes that either prevent the drug from reaching its target, alter the target itself, or mitigate the damage caused by the drug.

Role of Drug Efflux Pumps (e.g., P-glycoprotein) in Resistance

A primary mechanism of multidrug resistance (MDR) is the increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as energy-dependent drug efflux pumps. nih.govjournaljpri.com These transporters actively remove chemotherapeutic agents from the cell, reducing their intracellular concentration and thus their cytotoxicity. While this compound is structurally related to daunorubicin (B1662515), a known P-gp substrate, studies on its analog, 4'-iodo-4'-deoxydoxorubicin, suggest that modifications at the 4' position can influence its interaction with these efflux pumps. nih.gov For instance, in a doxorubicin-resistant cell line, the incorporation of 4'-iodo-4'-deoxydoxorubicin was similar to that in the sensitive parent line, while doxorubicin (B1662922) uptake was markedly reduced. nih.gov This suggests that 4'-deoxy analogs may be less susceptible to P-gp-mediated efflux compared to their parent compounds, although overexpression of these pumps can still contribute to a degree of resistance.

Modifications in Target Enzyme Expression or Function (e.g., Topoisomerases)

The primary intracellular target of anthracyclines, including this compound, is topoisomerase II. This enzyme is critical for resolving DNA topological problems during replication and transcription. Anthracyclines stabilize the transient covalent complex formed between topoisomerase II and DNA, leading to double-strand breaks and subsequent cell death. mdpi.comwikipedia.orgmdpi.com Resistance to topoisomerase II inhibitors can arise from several alterations in the enzyme.

Decreased Expression: A reduction in the amount of topoisomerase IIα, the isoform most sensitive to anthracyclines, can lead to a decrease in the number of drug-targetable complexes, thereby conferring resistance. plos.org

Mutations: Point mutations in the gene encoding topoisomerase II can alter the drug-binding site or the enzyme's catalytic activity, reducing its sensitivity to the inhibitory effects of the drug. mdpi.comnih.govfrontiersin.org For example, mutations near the ATP-binding domain or the DNA cleavage-ligation domain can impact the interaction with anthracyclines.

While specific mutations conferring resistance solely to this compound are not extensively documented, the principles of resistance observed with other topoisomerase II inhibitors are likely applicable.

Alterations in Cellular Uptake and Retention

Reduced drug accumulation within cancer cells is a hallmark of resistance. This can be due to both decreased influx and increased efflux. For anthracyclines, which typically enter cells via passive diffusion, changes in membrane composition or potential can affect uptake. However, the more significant factor is often the active efflux of the drug, as discussed in the context of P-glycoprotein.

Studies with the related compound 4'-iodo-4'-deoxydoxorubicin have shown that it is incorporated to a much higher extent than doxorubicin in both sensitive and resistant cell lines. nih.gov The efflux of 4'-iodo-4'-deoxydoxorubicin was also found to be slower in the wild-type and intermediate in a 4'-iododoxorubicin-selected resistant line compared to the rapid efflux of doxorubicin in a doxorubicin-selected resistant line. nih.gov This suggests that the 4'-deoxy modification may lead to better cellular retention, potentially bypassing some resistance mechanisms related to drug transport.

DrugCell LineRelative ResistanceDrug Incorporation
DoxorubicinDoxorubicin-Resistant85-foldMarkedly Reduced
4'-Iodo-4'-deoxydoxorubicinDoxorubicin-Resistant6-foldSimilar to Sensitive Line

This table is based on data for 4'-iodo-4'-deoxydoxorubicin, a close analog of this compound, and is illustrative of the potential differences in resistance profiles. nih.gov

Activation of Cellular Detoxification and Repair Pathways

Cancer cells can enhance their ability to neutralize cytotoxic compounds and repair the damage they cause. The glutathione (B108866) (GSH) system plays a central role in detoxification. mdpi.comresearchgate.netnih.govmdpi.com Glutathione S-transferases (GSTs) can conjugate drugs like anthracyclines with glutathione, leading to their inactivation and subsequent removal from the cell. nih.gov Increased levels of GSH and GST activity have been associated with resistance to doxorubicin and are a likely mechanism of resistance to this compound. researchgate.netnih.gov

Furthermore, enhanced DNA repair capacity can counteract the DNA-damaging effects of this compound. Upregulation of pathways involved in repairing double-strand breaks, such as homologous recombination and non-homologous end joining, can increase cell survival following treatment.

Contribution of the Tumor Microenvironment to Resistance

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that can significantly influence therapeutic response. mdpi.comoncotarget.comnih.govnih.govresearchgate.net Hypoxia, a common feature of the TME, can induce resistance to doxorubicin and likely to this compound. The acidic nature of the TME can also affect the uptake and activity of weakly basic drugs like anthracyclines. mdpi.com Additionally, interactions between cancer cells and stromal components can promote survival signaling pathways that counteract the cytotoxic effects of chemotherapy.

Strategies for Overcoming Resistance

Several strategies are being explored to overcome cellular resistance to anthracyclines, many of which are applicable to this compound.

Inhibition of Efflux Pumps: The use of P-glycoprotein inhibitors, such as verapamil, can restore intracellular drug concentrations in resistant cells. medicaljournalssweden.senih.govnih.govresearchgate.net Co-administration of these inhibitors with the chemotherapeutic agent can re-sensitize resistant tumors. medicaljournalssweden.senih.govbiorxiv.org

Combination Therapies: Combining this compound with other chemotherapeutic agents that have different mechanisms of action can be an effective strategy. nih.govcshl.eduhidocdr.comcuanschutz.edu This approach can target multiple cellular pathways simultaneously, reducing the likelihood of resistance emerging. For example, combining a topoisomerase II inhibitor with a drug that disrupts DNA repair could lead to synergistic effects.

Modulation of Detoxification Pathways: Depleting intracellular glutathione levels, for instance with buthionine sulfoximine (B86345) (BSO), can inhibit the GST-mediated detoxification of anthracyclines and enhance their cytotoxicity. nih.gov

Targeting the Tumor Microenvironment: Strategies aimed at normalizing the TME, such as alleviating hypoxia or modulating the extracellular pH, may improve the efficacy of this compound. nih.govnih.gov

Nanoparticle-based Drug Delivery: Encapsulating this compound in nanoparticles can alter its pharmacokinetic properties, potentially leading to increased tumor accumulation and reduced susceptibility to efflux pumps.

StrategyMechanismPotential Application for this compound
P-gp Inhibitors (e.g., Verapamil) Block drug efflux, increasing intracellular concentration.May enhance efficacy in tumors with high P-gp expression.
Combination Chemotherapy Target multiple pathways to prevent resistance.Synergistic effects with agents targeting different cellular processes.
GSH Depletion (e.g., BSO) Inhibit detoxification, increasing drug's cytotoxic effect.May overcome resistance mediated by the glutathione pathway.
Nanoparticle Delivery Improve tumor targeting and bypass efflux pumps.Enhanced delivery and retention in resistant tumors.

Further research is needed to fully elucidate the specific resistance profiles of this compound and to develop tailored strategies to overcome them, ultimately improving its clinical utility in the treatment of cancer.

Design of this compound Analogues with Modified Resistance Profiles

The emergence of cellular resistance to anthracycline antibiotics, including this compound, has prompted extensive research into the design and synthesis of analogues with improved efficacy against resistant cancer cell lines. A key strategy in overcoming resistance involves structural modifications of the parent compound to reduce its recognition by efflux pumps, such as P-glycoprotein (P-gp), or to enhance its cytotoxic activity through alternative mechanisms.

One notable area of investigation has been the modification at the 4' position of the daunosamine (B1196630) sugar moiety. The rationale behind this approach is that alterations at this site can interfere with the drug's interaction with efflux pumps, thereby increasing its intracellular concentration in resistant cells. For instance, the introduction of a halogen atom at the 4' position has been explored. Studies on the analogue 4'-iodo-4'-deoxydoxorubicin have shown that this modification can lead to a significant increase in potency against doxorubicin-resistant cell lines. Specifically, 4'-iodo-4'-deoxydoxorubicin was found to be 45 times more potent than doxorubicin in a resistant rat C6 glioblastoma cell line, indicating only partial cross-resistance between the two drugs. This enhanced activity is attributed to a reduced affinity of the analogue for the P-gp transporter.

Another design strategy involves the synthesis of analogues with altered stereochemistry or the introduction of bulky substituents to hinder recognition by resistance-conferring proteins. The goal is to create a molecule that retains the DNA-intercalating and topoisomerase II-inhibiting properties of the parent drug while evading the mechanisms of cellular efflux. Research in this area is ongoing, with a focus on developing analogues that exhibit a broad spectrum of activity against various multidrug-resistant (MDR) cancer phenotypes.

The table below summarizes the activity of a selected 4'-substituted anthracycline analogue in comparison to its parent compound in sensitive and resistant cell lines, illustrating the potential of this design strategy to overcome resistance.

CompoundCell LineResistance StatusIC50 (nM)Fold Resistance
Doxorubicin Rat C6 GlioblastomaSensitive--
Doxorubicin Rat C6 GlioblastomaResistant-85
4'-iodo-4'-deoxydoxorubicin Rat C6 GlioblastomaSensitive--
4'-iodo-4'-deoxydoxorubicin Rat C6 GlioblastomaResistant-6

IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. A lower fold resistance indicates that the analogue is more effective against the resistant cell line compared to the parent compound.

Preclinical Studies on Combination Therapy Approaches

Combining this compound or its analogues with other therapeutic agents represents a promising strategy to overcome cellular resistance. Preclinical studies have explored various combination regimens designed to target different resistance mechanisms, enhance cytotoxic effects, and reduce the likelihood of developing further resistance. These approaches often involve the use of chemosensitizers, which are compounds that can reverse the MDR phenotype.

One major focus of combination therapy has been the co-administration of anthracyclines with P-gp inhibitors. These inhibitors can block the efflux pump, leading to increased intracellular accumulation of the anticancer drug. For example, the cyclosporin (B1163) analogue SDZ PSC 833 has demonstrated powerful chemosensitizing properties in vitro. However, preclinical studies have also highlighted challenges, such as altered pharmacokinetics of the anticancer drug when co-administered with a chemosensitizer, which can lead to increased toxicity.

Another avenue of research involves combining anthracyclines with agents that target other cellular pathways involved in drug resistance or cell survival. For instance, combination therapies with drugs that inhibit DNA repair mechanisms or signaling pathways that promote cell proliferation and survival are being investigated. The rationale is that by simultaneously targeting multiple critical cellular functions, the cancer cells will be more susceptible to the cytotoxic effects of the anthracycline.

The table below presents findings from a preclinical study evaluating the combination of an anthracycline with a P-gp modulator in a multidrug-resistant tumor model.

Treatment GroupTumor ModelOutcome
Free DoxorubicinP388/ADR (MDR)Modest tumor growth inhibition
Liposomal DoxorubicinP388/ADR (MDR)Significant tumor growth inhibition
Free Doxorubicin + SDZ PSC 833P388/ADR (MDR)Modest improvement in tumor growth inhibition
Liposomal Doxorubicin + SDZ PSC 833P388/ADR (MDR)Tumor growth inhibition comparable to drug-sensitive tumors

This data suggests that combining a P-gp modulator with a liposomal formulation of an anthracycline can effectively overcome P-gp-mediated multidrug resistance in a preclinical solid tumor model. nih.gov

Exploration of Novel Delivery Systems to Bypass Resistance Mechanisms

Novel drug delivery systems offer a powerful approach to circumventing cellular resistance mechanisms to this compound and other anthracyclines. These advanced formulations are designed to alter the biodistribution of the drug, protect it from degradation, and facilitate its delivery directly to the tumor site, thereby bypassing efflux pumps and other resistance mechanisms.

Liposomal Formulations: Encapsulating anthracyclines within liposomes is a well-established strategy to overcome MDR. Liposomes are microscopic vesicles composed of a lipid bilayer that can carry both hydrophilic and hydrophobic drugs. Liposomal delivery can alter the mechanism of drug uptake by cancer cells, favoring endocytosis over passive diffusion, which can bypass P-gp-mediated efflux. Studies with liposomal daunorubicin have shown its ability to overcome resistance in various cancer cell lines, including breast, ovarian, and lung carcinoma. nih.gov For instance, in a doxorubicin-resistant breast cancer cell line (MCF7/ADR), liposomal daunorubicin was significantly more effective than the free drug. nih.gov

Nanoparticle-based Systems: A variety of nanoparticles, including polymeric nanoparticles, solid lipid nanoparticles, and inorganic nanoparticles, are being explored for the targeted delivery of anthracyclines. These systems can be engineered to have specific sizes, surface charges, and targeting ligands to enhance their accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect and to facilitate their uptake by cancer cells. For example, chitosan (B1678972) nanoparticles have been investigated for the delivery of doxorubicin, demonstrating good biocompatibility and drug encapsulation efficiency. mdpi.com

The table below highlights the effectiveness of a liposomal formulation of an anthracycline in overcoming drug resistance in different cancer cell lines.

Cell LineCancer TypeResistance to Free Daunorubicin (Fold)Efficacy of Liposomal Daunorubicin
MCF7/ADRBreast Carcinoma4Overcame resistance
SKOV3/MGP1Ovarian Carcinoma130Significantly overcame resistance
H69/VPSmall-cell Lung Carcinoma6Overcame resistance

This table demonstrates that liposomal encapsulation can effectively circumvent resistance to daunorubicin across different cancer types with varying levels of resistance. nih.gov

Structural Biology and Computational Studies of 4 Deoxydaunomycin Interactions

X-ray Crystallographic Analysis of 4'-Deoxydaunomycin-DNA Complexes

Table 1: Representative Crystallographic Data for Daunorubicin-DNA Complexes

PDB IDDNA SequenceResolution (Å)Space GroupKey Intercalation Site
1DA0d(CGATCG)1.50P4(1)2(1)2CpG
1D11d(CGTACG)1.50P4(1)2(1)2CpG

This table presents data for the parent compound, daunorubicin (B1662515), to provide a comparative context for the structural interactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing a complementary approach to the static picture offered by X-ray crystallography. NMR studies on daunorubicin-DNA complexes have provided valuable information on the conformational changes in both the drug and the DNA upon binding, as well as the kinetics of the interaction.

While specific, detailed NMR data for this compound are not extensively reported in the literature, studies on daunorubicin complexed with various deoxytetranucleotides and hexanucleotides have established the key features of the interaction in solution. nih.govnih.gov These studies utilize one- and two-dimensional NMR techniques to assign the proton and phosphorus resonances of the DNA and the drug. The observation of nuclear Overhauser effects (NOEs) between the drug and DNA protons provides direct evidence of their spatial proximity and is crucial for determining the geometry of the complex.

Upon intercalation, significant changes in the chemical shifts of both the drug and the DNA protons are observed. For instance, the aromatic protons of the daunorubicin chromophore experience upfield shifts due to the ring-current effects of the flanking base pairs. Similarly, the DNA protons in and around the intercalation site show characteristic shifts. For this compound, similar changes are anticipated, and a comparative analysis of the chemical shift perturbations could provide insights into the subtle conformational differences arising from the absence of the 4'-hydroxyl group. The dynamics of the daunosamine (B1196630) sugar moiety, in particular, would be of interest, as the lack of the 4'-hydroxyl might lead to increased conformational flexibility in the minor groove.

Table 2: Expected ¹H NMR Chemical Shift Changes upon Intercalation of Anthracyclines into DNA

ProtonExpected ShiftRationale
Drug Aromatic ProtonsUpfieldShielding by DNA base pair ring currents
DNA Imine ProtonsDownfieldDisruption of base pairing and hydrogen bonding
DNA Sugar ProtonsVariesConformational changes in the DNA backbone
Daunosamine Sugar ProtonsVariesInteraction with the minor groove

This table provides a generalized summary based on studies with daunorubicin and is expected to be applicable to this compound.

Molecular Modeling and Dynamics Simulations of Drug-Target Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for investigating drug-DNA interactions at a molecular level. These methods allow for the exploration of the dynamic nature of the binding process and the calculation of binding free energies, providing insights that are often difficult to obtain experimentally.

Molecular docking studies can predict the preferred binding mode of this compound to DNA. These simulations would likely confirm that intercalation at CpG sites is the most favorable binding mode, consistent with experimental data for daunorubicin. Docking can also help to visualize the specific hydrogen bonding and van der Waals interactions that stabilize the complex.

Table 3: Key Parameters Investigated in Molecular Dynamics Simulations of Drug-DNA Interactions

ParameterDescriptionSignificance
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structureIndicates the stability of the simulation and conformational changes
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual atoms around their average positionIdentifies flexible and rigid regions of the molecule
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds over timeQuantifies the contribution of hydrogen bonding to complex stability
Binding Free Energy CalculationEstimates the free energy change upon binding using methods like MM/PBSA or MM/GBSAPredicts the binding affinity of the drug to DNA

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis for Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized analogs and guide the design of more effective drugs.

In the context of this compound and other anthracycline analogs, QSAR studies can help to understand the structural requirements for potent anticancer activity. A typical QSAR study would involve a dataset of anthracycline derivatives with their corresponding biological activities (e.g., IC50 values against a cancer cell line). A variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity.

Cheminformatics tools play a crucial role in QSAR by enabling the efficient calculation of molecular descriptors, the management of large chemical datasets, and the development of predictive models. These approaches, combined with structural biology and computational modeling, provide a powerful platform for the discovery and optimization of novel anthracycline-based anticancer drugs.

Table 4: Common Molecular Descriptors Used in QSAR Studies of Anthracyclines

Descriptor ClassExample DescriptorsRelevance to DNA Binding and Activity
ElectronicPartial charges, HOMO/LUMO energiesGoverns electrostatic and stacking interactions with DNA
StericMolecular volume, surface areaInfluences the fit of the drug into the intercalation site and minor groove
HydrophobicLogP, molar refractivityAffects cell permeability and hydrophobic interactions with DNA
TopologicalConnectivity indicesEncodes information about the branching and shape of the molecule

Biosynthetic Pathways and Metabolic Engineering for 4 Deoxydaunomycin Production and Analogues

Elucidation of Biosynthetic Gene Clusters for Daunomycin Precursors

The biosynthesis of daunorubicin (B1662515), the parent molecule of 4'-Deoxydaunomycin, is a complex process orchestrated by a suite of enzymes encoded within a dedicated biosynthetic gene cluster (BGC). nih.gov The BGC for daunorubicin (DNR) and doxorubicin (B1662922) (DOX) was first sequenced in Streptomyces peucetius ATCC 27952, revealing a DNA region of approximately 40 kb. nih.govmdpi.com This cluster contains genes for the synthesis of the two primary precursors: the aglycone core and the deoxysugar moiety. wikipedia.org

The biosynthesis is generally understood to occur in four main stages:

Formation of the aglycone intermediate, ε-rhodomycinone. nih.gov

Synthesis of the activated sugar, dTDP-L-daunosamine. nih.gov

Glycosylation of the aglycone with the deoxysugar. nih.gov

Post-glycosylation tailoring reactions. nih.gov

Aglycone Biosynthesis: The aglycone backbone is assembled by a type II polyketide synthase (PKS) system. researchgate.net The process initiates with a propionyl-CoA starter unit, which is sequentially condensed with nine malonyl-CoA extender units to form a 21-carbon linear polyketide. psu.eduresearchgate.net A series of enzymes, including ketosynthases, an acyl carrier protein, a ketoreductase, and cyclases, then fold and modify this chain to create the characteristic four-ring anthracycline structure of ε-rhodomycinone. mdpi.comresearchgate.net

Deoxysugar Biosynthesis: Concurrently, a separate set of genes within the BGC directs the synthesis of the amino sugar L-daunosamine from D-glucose-1-phosphate. frontiersin.org This pathway involves several enzymatic steps to generate the nucleotide-activated form, thymidine (B127349) diphospho (TDP)-L-daunosamine, which is the donor substrate for the subsequent glycosylation step. acs.org The gene dnrQ has been identified as essential for daunosamine (B1196630) biosynthesis. dntb.gov.ua

The table below details some of the key genes within the Streptomyces peucetius BGC and their respective functions in the formation of daunorubicin precursors.

Gene(s)Encoded Enzyme/ProteinFunction in BiosynthesisReference
dpsA, dpsBβ-Ketoacyl:ACP synthase subunits (KSα, KSβ)Catalyze the condensation of malonyl-CoA units for polyketide chain elongation. mdpi.comasm.org
dpsC, dpsDStarter unit-specifying enzymesDetermine the choice of propionyl-CoA as the starter unit over acetyl-CoA. asm.org
dpsEKetoreductaseReduces a specific keto group during the polyketide chain formation. researchgate.net
dpsY, dpsFCyclasesMediate the cyclization and aromatization of the polyketide chain to form the aglycone. mdpi.comasm.org
dnrQDaunosamine biosynthesis enzymeRequired for the synthesis of the L-daunosamine sugar moiety. dntb.gov.ua
dnrI, dnrN, dnrOTranscriptional RegulatorsControl the expression of other biosynthetic genes in the cluster, initiating the pathway. nih.govmdpi.com

Genetic Engineering of Producer Microorganisms for Enhanced Production or Novel Analogues

Metabolic engineering of the producing strains, primarily Streptomyces species, has been a major focus of research to improve the production of anthracyclines and to generate novel derivatives with potentially enhanced properties. mdpi.comresearchgate.net These strategies often involve the targeted manipulation of the biosynthetic pathways. nih.gov

One successful approach is the overexpression of positive regulatory genes. For example, cloning the regulatory genes dnrN and dnrI into producer strains has led to increased yields of doxorubicin. nih.gov Another strategy involves disrupting or deleting genes that lead to undesirable side products, thereby channeling metabolic flux towards the desired compound. wikipedia.org For instance, deactivating enzymes that shunt precursors to baumycin-like glycosides can increase the final yield of doxorubicin. wikipedia.org

The generation of novel analogues, such as this compound, is often achieved through combinatorial biosynthesis. This involves introducing genes from different biosynthetic pathways into the host organism. frontiersin.org Key strategies include:

Modifying the Sugar Moiety: The sugar component is crucial for the biological activity of anthracyclines. By introducing genes from other pathways, the native L-daunosamine can be replaced with other sugars. For example, genes from the aclarubicin (B47562) BGC have been used to produce N,N-dimethylated anthracycline analogues in a S. peucetius host. frontiersin.org This demonstrates the potential for creating a wide array of analogues by engineering the sugar biosynthetic pathway.

Altering Tailoring Enzymes: Replacing native tailoring enzymes, such as glycosyltransferases, with enzymes from other organisms that possess different substrate specificities can lead to the creation of hybrid compounds. frontiersin.org

Mutasynthesis: This technique involves feeding chemically synthesized, unnatural precursors to a mutant strain that is blocked in an early step of its biosynthetic pathway. frontiersin.org The mutant's enzymes then process the unnatural precursor, leading to a novel analogue.

The table below summarizes selected examples of genetic engineering strategies applied to Streptomyces for producing novel anthracycline analogues.

Engineering StrategyTarget Genes/EnzymesHost OrganismOutcomeReference
Heterologous Gene ExpressionAclP, AknX2 (N-methyltransferases), AknS, AknT (glycosyltransferases)Streptomyces peucetiusProduction of the novel analogue N,N-dimethyldaunorubicin. frontiersin.org
Overexpression of Regulatory GenesdnrN, dnrI, afsR, metK1-spStreptomyces peucetius2.25 to 4.25-fold increase in doxorubicin yield. nih.gov
Gene Disruption and OverexpressionInactivation of shunt pathway enzymes; overexpression of doxAStreptomyces peucetiusDoubled the yield of doxorubicin. wikipedia.org
Complementation of Blocked MutantsDNA from Streptomyces sp. strain C5S. coelicolor (actIII mutant)Restored production of wild-type antibiotic, demonstrating functional complementation. asm.org

Characterization of Key Biosynthetic Enzymes Involved in Daunomycinone (B1669838) Modification

Following the synthesis of the ε-rhodomycinone aglycone and the dTDP-L-daunosamine sugar, a series of tailoring enzymes modify the aglycone to produce the final anthracycline. The characterization of these enzymes is critical for understanding the biosynthetic pathway and for designing rational engineering strategies.

DnrS (Glycosyltransferase): This enzyme catalyzes the crucial glycosylation step, attaching the dTDP-L-daunosamine sugar to the hydroxyl group at the C-7 position of ε-rhodomycinone to form rhodomycin (B1170733) D. wikipedia.orgdntb.gov.ua The activity of glycosyltransferases is a key target for combinatorial biosynthesis, as their substrate flexibility can allow for the attachment of different sugar moieties. acs.org

DnrK (O-Methyltransferase): This enzyme is a 4-O-methyltransferase that uses S-adenosyl-L-methionine as a methyl donor. dntb.gov.ua It acts on the intermediate 13-deoxy-carminomycin to generate 13-deoxy-daunorubicin (a direct precursor to this compound if the sugar lacks the 4'-hydroxyl). nih.govmdpi.com

DoxA (Cytochrome P450 Monooxygenase): DoxA is a remarkably versatile enzyme that catalyzes multiple oxidative steps late in the pathway. wikipedia.orgnih.gov It first performs a two-step oxidation at the C-13 position of 13-deoxy-daunorubicin to produce daunorubicin. nih.gov Subsequently, in strains that produce doxorubicin, DoxA hydroxylates daunorubicin at the C-14 position to yield doxorubicin. wikipedia.orgnih.gov The low efficiency of this final hydroxylation step has been identified as a rate-limiting factor in doxorubicin production, making DoxA a prime target for protein engineering to improve its catalytic activity. nih.gov Studies have shown that DoxA has a broad substrate specificity, which can be exploited for creating novel analogues, but can also lead to the formation of various by-products. researchgate.netnih.gov

Investigating the Metabolic Fate of this compound in Cellular Systems

Once a drug like this compound is produced and administered, its efficacy and toxicity are influenced by how it is metabolized within the body's cells. This process, known as biotransformation, typically involves converting lipophilic compounds into more water-soluble forms to facilitate their excretion. scribd.commhmedical.com The primary site for drug metabolism is the liver, involving Phase I and Phase II enzymatic reactions. scribd.com

While specific studies focusing solely on the metabolic fate of this compound are limited, its biotransformation can be inferred from the well-documented metabolism of its parent compound, daunorubicin.

Phase I Reactions: These reactions introduce or expose functional groups through oxidation, reduction, or hydrolysis. mhmedical.com

Carbonyl Reduction: The most significant metabolic pathway for daunorubicin is the reduction of its C-13 keto group by cytosolic aldo-keto reductases to form a secondary alcohol, resulting in the metabolite daunorubicinol. This metabolite is less active than the parent drug but persists in the body for a longer duration. It is highly probable that this compound would undergo a similar C-13 reduction to form 4'-deoxydaunorubicinol.

Hydroxylation: Cytochrome P450 enzymes can hydroxylate various positions on the drug molecule. nih.gov

Demethylation: The methoxy (B1213986) group at the C-4 position of the aglycone can be removed via O-demethylation. sigmaaldrich.commdpi.com

Phase II Reactions: These involve the conjugation of the drug or its Phase I metabolites with endogenous molecules, further increasing water solubility. mhmedical.com

Glucuronidation and Sulfation: The hydroxyl groups on the aglycone or the sugar moiety can be conjugated with glucuronic acid or sulfate. The absence of the 4'-hydroxyl group in this compound would preclude conjugation at this site, potentially altering its metabolic profile and excretion kinetics compared to daunorubicin.

Deglycosylation: A major metabolic and degradation pathway for anthracyclines is the cleavage of the glycosidic bond, which releases the daunosamine sugar and the inactive aglycone, daunomycinone (or in this case, 4'-deoxydaunomycinone). This can occur both enzymatically and non-enzymatically under acidic conditions.

The removal of the 4'-hydroxyl group to create this compound is a strategic modification. This hydroxyl group is a potential site for metabolic reactions, and its absence could enhance the metabolic stability of the compound, potentially leading to a longer half-life or altered biological activity profile in cellular systems. Investigating how this structural change affects susceptibility to enzymatic attack (e.g., by reductases or glycosidases) is a key area of research in the development of such analogues.

Future Directions and Translational Research Perspectives for 4 Deoxydaunomycin

Crafting Superior Weapons Against Cancer: The Next Generation of 4'-Deoxydaunomycin Analogues

The development of next-generation this compound analogues is centered on refining its molecular structure to enhance its cancer-fighting properties while minimizing harm to healthy tissues. This involves a deep understanding of its structure-activity relationship (SAR), which dictates how modifications to different parts of the molecule affect its biological activity.

Key strategies in the design of advanced this compound analogues include:

Targeted Modifications: Alterations to the daunosamine (B1196630) sugar moiety and the aglycone core are being explored to improve interactions with its primary target, topoisomerase II, and to modulate its DNA binding affinity. The goal is to create derivatives that are more potent against cancer cells and less susceptible to resistance mechanisms.

Conjugation to Targeting Moieties: A promising approach involves linking this compound to molecules that specifically recognize and bind to cancer cells. These can include antibodies, peptides, or other ligands that target tumor-specific antigens or receptors. This strategy aims to concentrate the cytotoxic payload at the tumor site, thereby increasing efficacy and reducing systemic toxicity.

Development of Prodrugs: Prodrug strategies involve modifying the this compound molecule to render it inactive until it reaches the tumor microenvironment. Specific enzymes that are overexpressed in tumors can then cleave the modifying group, releasing the active drug precisely where it is needed.

The synthesis of novel derivatives, such as 4-demethoxy-11-deoxy-analogs of daunomycin, represents early efforts in modifying the core structure to influence biological activity. nih.gov More recent research into other complex natural products has demonstrated the potential of targeted chemical modifications to significantly improve therapeutic profiles.

Table 1: Strategies for Developing Next-Generation this compound Analogues

StrategyRationalePotential Advantages
Structure-Activity Relationship (SAR) Guided Modifications To optimize the chemical structure for enhanced potency and selectivity.Increased anticancer activity, reduced off-target effects, overcoming drug resistance.
Bioconjugation To deliver the drug specifically to cancer cells by attaching it to a targeting ligand.Improved tumor targeting, minimized systemic toxicity, enhanced therapeutic index.
Prodrug Development To create an inactive form of the drug that is activated by tumor-specific conditions.Site-specific drug release, reduced damage to healthy tissues.

Unlocking the Code: Integrating Omics Technologies for a Comprehensive Mechanistic Understanding

A deeper understanding of how this compound works at a molecular level is crucial for its effective clinical translation. The integration of "omics" technologies – genomics, proteomics, and metabolomics – offers an unprecedented opportunity to achieve a holistic view of the drug's mechanism of action and its impact on cancer cells.

Genomics and Transcriptomics: These technologies can identify the genes and gene expression patterns that are altered in response to this compound treatment. clinicaltrials.govactgenomics.comnih.govlarvol.com This can reveal the key signaling pathways affected by the drug, identify potential biomarkers of sensitivity or resistance, and provide insights into the mechanisms of its cytotoxic effects.

Proteomics: By analyzing the entire protein complement of a cell, proteomics can identify the specific proteins that are targeted by this compound and how their expression and function are altered. soton.ac.ukmdpi.comnih.govnih.govbiorxiv.org This can help to elucidate the drug's mechanism of action in greater detail and identify novel therapeutic targets.

Metabolomics: This field focuses on the global analysis of small molecules (metabolites) within a biological system. Metabolomic profiling of cancer cells treated with this compound can reveal how the drug perturbs cellular metabolism, which is a hallmark of cancer. nih.gov This information can be used to identify metabolic vulnerabilities that can be exploited for therapeutic benefit.

By integrating data from these different omics platforms, researchers can construct a comprehensive network of the molecular events triggered by this compound, leading to a more complete understanding of its anticancer activity.

Table 2: Application of Omics Technologies in this compound Research

Omics TechnologyKey Information ProvidedPotential Impact on Translational Research
Genomics/Transcriptomics Gene expression changes, identification of resistance genes.Patient stratification, development of combination therapies.
Proteomics Drug-protein interactions, altered signaling pathways.Target validation, biomarker discovery.
Metabolomics Perturbations in cellular metabolism, identification of metabolic vulnerabilities.Novel therapeutic strategies, monitoring treatment response.

From the Lab to the Clinic: Advanced Preclinical Models for Predictive Research and Efficacy Translation

A significant hurdle in cancer drug development is the poor predictive value of traditional preclinical models, such as cell lines and animal models. The advent of more sophisticated models, including patient-derived xenografts (PDXs) and organoids, offers a more accurate platform to evaluate the efficacy of this compound and its analogues, thereby facilitating their clinical translation. nih.gov

Patient-Derived Xenografts (PDXs): PDX models are created by implanting tumor tissue from a patient directly into an immunodeficient mouse. nih.govnih.govmdpi.comoaepublish.come-crt.org These models have been shown to retain the key characteristics of the original tumor, including its genetic and histological features, making them a more clinically relevant platform for testing anticancer drugs. nih.govnih.govmdpi.comoaepublish.come-crt.org

Organoids: Organoids are three-dimensional cell cultures that are grown from stem cells or patient tissues and can self-organize to mimic the structure and function of an organ. nih.govnih.govmdpi.com Tumor organoids, derived from a patient's cancer, can be used to test the efficacy of different drugs in a personalized manner, providing a powerful tool for predicting patient response. nih.govnih.govmdpi.com

The use of these advanced preclinical models will be instrumental in:

Predicting Clinical Response: By testing this compound and its analogues in a diverse panel of PDX and organoid models representing different cancer types and patient populations, researchers can identify which patients are most likely to benefit from the treatment.

Investigating Resistance Mechanisms: These models can be used to study how tumors develop resistance to this compound and to test strategies to overcome it.

Optimizing Combination Therapies: PDXs and organoids provide a platform to evaluate the efficacy of combining this compound with other anticancer agents.

The successful implementation of these future directions will be critical in realizing the full therapeutic potential of this compound and ultimately improving the lives of cancer patients. The path forward requires a concerted effort from chemists, biologists, and clinicians to translate these promising research avenues into tangible clinical benefits.

Q & A

Basic: How should I design experiments to study the physicochemical properties of 4'-Deoxydaunomycin?

Answer:

  • Define Variables : Clearly outline independent variables (e.g., solvent systems, temperature) and dependent variables (e.g., solubility, stability) .
  • Model Selection : Use validated analytical techniques (e.g., HPLC, UV-Vis spectroscopy) to assess purity and degradation kinetics. Include control groups for baseline comparisons .
  • Replication : Conduct triplicate trials to ensure reproducibility, and document experimental conditions meticulously (e.g., pH, storage duration) .

Basic: What are the best practices for characterizing this compound’s structural identity?

Answer:

  • Analytical Techniques : Combine NMR (¹H/¹³C) for structural elucidation, mass spectrometry for molecular weight confirmation, and X-ray crystallography (if crystalline) for absolute configuration .
  • Literature Cross-Referencing : Compare spectral data with published benchmarks (e.g., SciFinder, Reaxys) to validate novelty or confirm known properties .
  • Error Mitigation : Report melting points, optical rotation, and elemental analysis to address potential impurities .

Advanced: How can I optimize the synthesis of this compound to improve yield and scalability?

Answer:

  • Parameter Screening : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) using Design of Experiments (DoE) to identify optimal conditions .
  • Purification Strategies : Employ column chromatography with gradient elution or recrystallization to isolate high-purity product. Validate purity via TLC and HPLC .
  • Mechanistic Insights : Use kinetic studies (e.g., reaction quenching) to identify rate-limiting steps and improve efficiency .

Advanced: How should I address contradictory data in this compound’s biological activity studies?

Answer:

  • Assay Validation : Ensure consistency in experimental models (e.g., cell lines, animal strains) and assay protocols (e.g., incubation time, dose ranges) .
  • Contextual Analysis : Cross-reference conflicting results with literature on structural analogs (e.g., daunorubicin) to identify structure-activity relationships (SARs) .
  • Statistical Rigor : Apply ANOVA or t-tests to assess significance, and report confidence intervals to quantify variability .

Advanced: What methodologies are recommended for resolving discrepancies in this compound’s analytical data?

Answer:

  • Multi-Method Validation : Cross-validate using orthogonal techniques (e.g., NMR vs. IR spectroscopy) to confirm structural assignments .
  • Error Source Analysis : Investigate potential contamination (e.g., solvent residues) or instrument calibration drift. Include blank runs and internal standards .
  • Collaborative Review : Share raw data with peers for independent verification, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Advanced: How can I integrate findings on this compound’s mechanism of action into existing literature?

Answer:

  • Systematic Review : Conduct a scoping study to map existing knowledge gaps (e.g., anthracycline resistance mechanisms) and align your findings with understudied areas .
  • Comparative Analysis : Use molecular docking studies to compare this compound’s binding affinity with daunorubicin in DNA-topoisomerase II complexes .
  • Mechanistic Hypotheses : Propose testable models (e.g., redox cycling vs. intercalation dominance) and validate via knock-out cell lines or isotopic labeling .

Basic: What ethical considerations are critical in preclinical studies involving this compound?

Answer:

  • Protocol Compliance : Adhere to IACUC guidelines for animal welfare, including humane endpoints and sample size justification .
  • Data Transparency : Disclose conflicts of interest and share negative results to avoid publication bias .
  • Collaborative Ethics : For human-derived cell lines, verify informed consent and ethical sourcing (e.g., ATCC certifications) .

Basic: How to formulate a research question for studying this compound’s pharmacokinetics?

Answer:

  • Variable Clarity : Specify dependent variables (e.g., plasma half-life, bioavailability) and independent variables (e.g., administration route, dosage) .
  • Hypothesis-Driven : Frame questions around mechanistic hypotheses (e.g., “Does hepatic metabolism limit this compound’s efficacy?”) .
  • Gap Alignment : Base questions on literature gaps identified via systematic reviews (e.g., limited data on metabolite toxicity) .

Advanced: What strategies ensure robust data presentation for this compound research?

Answer:

  • Structured Formats : Use tables to compare IC₅₀ values across cell lines and figures to illustrate dose-response curves .
  • Statistical Visualization : Include error bars (SD/SEM) and p-values in graphs. Use appendices for raw data (e.g., NMR spectra, chromatograms) .
  • Reproducibility : Provide detailed supplementary methods (e.g., instrument settings, software versions) .

Advanced: How to design cross-disciplinary studies on this compound’s therapeutic potential?

Answer:

  • Integrated Frameworks : Combine biochemical assays (e.g., topoisomerase inhibition) with computational modeling (e.g., QSAR) to predict efficacy .
  • Collaborative Teams : Engage pharmacologists for in vivo validation and material scientists for nanoformulation optimization .
  • Translational Metrics : Define endpoints aligned with clinical relevance (e.g., tumor regression in xenograft models vs. cytotoxicity in vitro) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.